2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Overview
Description
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a derivative of D-mannose, a naturally occurring sugar. This compound is characterized by the presence of four benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis and as a protective group in carbohydrate chemistry .
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a biochemical reagent . It is used as a biological material or organic compound for life science related research . .
Mode of Action
It is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .
Biochemical Pathways
It is known to be used in the synthesis of c-glycosides , which are involved in various biological processes.
Pharmacokinetics
It is known that the compound has a molecular weight of 59658 , which may influence its bioavailability.
Action Environment
It is known that the compound should be stored under recommended conditions as mentioned in the certificate of analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose can be synthesized from D-mannose through a series of benzoylation reactions. The typical synthetic route involves the reaction of D-mannose with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The benzoyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Hydrolysis: D-mannose
Oxidation: Carboxylic acids
Substitution: Various substituted mannopyranose derivatives.
Scientific Research Applications
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: As a protective group in carbohydrate synthesis and as an intermediate in the synthesis of complex molecules.
Biology: In the study of glycoproteins and glycolipids.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as a reagent in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
- 2,3,4,6-Tetra-O-acetyl-D-mannopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is unique due to its specific benzoyl protective groups, which offer distinct reactivity and stability compared to other protective groups like benzyl or acetyl. This uniqueness makes it particularly useful in specific synthetic applications where selective protection and deprotection are required .
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDYAJBVISGNLC-FUDYUEBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921103 | |
Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113544-59-5 | |
Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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